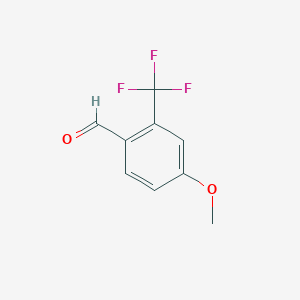

4-Methoxy-2-(trifluoromethyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPVUMRIGHMFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380849 | |

| Record name | 4-methoxy-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106312-36-1 | |

| Record name | 4-methoxy-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxy-2-(trifluoromethyl)benzaldehyde physical properties

An In-Depth Technical Guide to the Physical Properties of 4-Methoxy-2-(trifluoromethyl)benzaldehyde

Introduction

This compound is a substituted aromatic aldehyde of significant interest in synthetic chemistry. Its unique electronic properties, stemming from the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, make it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide provides a comprehensive overview of its core physical properties, spectroscopic profile, and the experimental methodologies required for their determination, tailored for researchers and professionals in drug development and chemical synthesis.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its application in research and development. These properties dictate its behavior in various chemical and physical environments, influencing reaction conditions, purification strategies, and formulation development.

Key Identifiers:

-

IUPAC Name: this compound[4]

Summary of Physical Properties:

The physical characteristics of this compound are summarized below. These values are critical for predicting its behavior in various solvents and thermal conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇F₃O₂ | [1] |

| Molecular Weight | 204.15 g/mol | [1] |

| Appearance | White to almost white or pale yellow powder, crystal, or lump.[1][2][4] | [1][2][4] |

| Melting Point | 38 - 42 °C | [1][6] |

| Boiling Point | 256.2 ± 40.0 °C (Predicted) | [6] |

| Density | 1.287 ± 0.06 g/cm³ (Predicted) | [6] |

| Purity | ≥ 98% (HPLC) | [1][4] |

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis and biological assays. This compound exhibits solubility characteristics typical of a moderately polar organic molecule.

-

Organic Solvents: It is soluble in organic solvents such as methanol, ethanol, and dichloromethane.[2][6] The presence of the methoxy and trifluoromethyl groups enhances its solubility in a range of organic media.[1]

-

Aqueous Solvents: It has limited solubility in water.[2]

Spectroscopic Profile

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. The following sections describe the expected spectroscopic characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[7]

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. For this molecule, distinct signals are expected for the methoxy protons, and the aromatic protons, with their chemical shifts and splitting patterns influenced by the aldehyde and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Signals will correspond to the carbons of the methoxy group, the aromatic ring (with shifts influenced by the substituents), the aldehyde carbonyl group, and the trifluoromethyl carbon (which will show a characteristic quartet due to coupling with the fluorine atoms).[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.[9]

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the stretching vibration of the aldehyde carbonyl group.

-

C-H Stretch: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while the sp³ C-H stretch of the methoxy group will be observed around 2850-2960 cm⁻¹.

-

C-F Stretch: Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group are expected in the range of 1100-1350 cm⁻¹.

-

C-O Stretch: The C-O stretch of the methoxy group will likely appear around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.[10]

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (204.15 g/mol ).

-

Fragmentation Pattern: Characteristic fragmentation patterns may be observed, such as the loss of the formyl group (-CHO) or the methoxy group (-OCH₃), providing further structural confirmation.

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. The following information is derived from the Safety Data Sheet (SDS).

-

Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][11]

-

Precautionary Measures:

-

Handling: Wash hands and skin thoroughly after handling. Avoid breathing dust, fumes, or vapors.[6][11] Use in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.

-

Storage: Store in a cool, dry, and well-ventilated place under an inert atmosphere (nitrogen or argon) at 2-8 °C.[1][6] Keep containers tightly closed.[12]

-

Experimental Methodologies

The following sections provide detailed protocols for the experimental determination of the key physical properties and for acquiring spectroscopic data. These protocols are designed to be self-validating systems, ensuring accuracy and reproducibility.

Melting Point Determination

The melting point is a fundamental physical property used for identification and as an indicator of purity.[13] Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C.

Protocol:

-

Sample Preparation: Ensure the this compound sample is dry and in a fine powdered form.[14]

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the solid to a height of 2-3 mm.[15]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[14]

-

Rapid Heating (Approximate Determination): Heat the sample rapidly to determine an approximate melting point.[13][15]

-

Slow Heating (Accurate Determination): Allow the apparatus to cool to at least 20 °C below the approximate melting point.[15] Begin heating again at a slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.[15]

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Boiling Point Determination (Micro-scale Method)

Given that boiling point determination can require significant amounts of material, a micro-scale method is often preferred in a research setting. The principle relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[16]

Protocol:

-

Sample Preparation: Place a small amount (a few drops) of the molten this compound into a small test tube or fusion tube.[17]

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.[17]

-

Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a heating bath (e.g., Thiele tube or aluminum block).[18]

-

Heating: Heat the apparatus gently. A stream of bubbles will emerge from the open end of the capillary tube as trapped air and then sample vapor escape.[18]

-

Observation: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly.

-

Recording: The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn up into the capillary tube.[16][18] This indicates that the external pressure is equal to the vapor pressure of the liquid.

Solubility Determination

This protocol determines the qualitative solubility of the compound in various solvents.

Protocol:

-

Solvent Preparation: Measure a fixed volume (e.g., 1 mL) of the desired solvent into a small test tube.

-

Solute Addition: Add a small, pre-weighed amount of this compound to the solvent.

-

Agitation: Stopper the test tube and shake vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution.[19]

-

Observation: Observe the mixture. If the solid dissolves completely, the compound is "soluble." If it does not dissolve at all, it is "insoluble." If some solid remains, it is "partially soluble."[20]

-

Incremental Addition: For soluble compounds, continue adding small, weighed portions of the solute until saturation is reached (i.e., solid material remains undissolved after thorough mixing).[19] This allows for a more quantitative assessment if desired.

Spectroscopic Sample Preparation and Analysis

NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[21][22]

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[21]

-

Acquisition: Acquire the desired spectra (e.g., ¹H, ¹³C) using standard pulse programs.[22]

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., residual solvent peak or internal standard like TMS).[21]

FTIR Spectroscopy Protocol (ATR Method):

-

Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., with ethanol or acetone) and record a background spectrum. This accounts for atmospheric and instrumental absorptions.[9][23]

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage.[9]

-

Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[9]

-

Sample Scan: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background to generate the final absorbance or transmittance spectrum.[9]

-

Cleaning: Thoroughly clean the crystal after analysis.[23]

Mass Spectrometry Protocol (Direct Infusion):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI). The sample is ionized to generate charged molecules.[10]

-

Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[10]

-

Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum, which plots ion intensity versus m/z.[10]

Conclusion

This technical guide has detailed the essential physical and spectroscopic properties of this compound. The combination of its unique substituent effects and well-characterized properties makes it a valuable building block in modern organic synthesis. The provided experimental protocols offer a standardized framework for researchers to verify these properties, ensuring data integrity and facilitating the compound's effective application in the development of novel molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 106312-36-1: this compound [cymitquimica.com]

- 3. tour.khai.edu [tour.khai.edu]

- 4. This compound | 106312-36-1 [sigmaaldrich.com]

- 5. This compound | 106312-36-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. This compound | 106312-36-1 [amp.chemicalbook.com]

- 7. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. westlab.com [westlab.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Video: Boiling Points - Concept [jove.com]

- 17. byjus.com [byjus.com]

- 18. uomus.edu.iq [uomus.edu.iq]

- 19. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 20. education.com [education.com]

- 21. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 22. uwyo.edu [uwyo.edu]

- 23. ATR-FTIR Spectroscopy Analysis of Biochemical Alterations in Pseudomonas aeruginosa Biofilms Following Antibiotic and Probiotic Treatments | MDPI [mdpi.com]

4-Methoxy-2-(trifluoromethyl)benzaldehyde chemical structure and IUPAC name

An In-Depth Technical Guide to 4-Methoxy-2-(trifluoromethyl)benzaldehyde

Executive Summary

This compound is an aromatic aldehyde of significant interest in modern synthetic chemistry, particularly within the domains of pharmaceutical and agrochemical development. The molecule's unique substitution pattern—featuring an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group—imparts a distinct reactivity profile and valuable physicochemical properties. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the molecule's structural and physicochemical characteristics, the strategic rationale for its use in medicinal chemistry, a proposed synthetic protocol, predicted analytical data for characterization, and key applications.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical properties. This compound is unambiguously identified by its IUPAC name and a series of standard chemical identifiers.

The chemical structure consists of a benzene ring substituted with an aldehyde group at position 1, a trifluoromethyl group at position 2, and a methoxy group at position 4.

Caption: Chemical structure of this compound.

The physicochemical properties of the compound are summarized below. These data are critical for selecting appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇F₃O₂ | [1][3] |

| Molecular Weight | 204.15 g/mol | [1][2] |

| Appearance | White to almost white crystal, powder, or lump | [2][3] |

| Melting Point | 38 - 42 °C | [3][6][7] |

| Boiling Point | 256.2 ± 40.0 °C (Predicted) | [7] |

| Density | 1.287 ± 0.06 g/cm³ (Predicted) | [7] |

| Solubility | Soluble in methanol, ethanol, dichloromethane; limited in water | [5][7] |

| SMILES | COC1=CC(=C(C=C1)C=O)C(F)(F)F | [1][6] |

| InChI Key | BVPVUMRIGHMFNV-UHFFFAOYSA-N | [1][2] |

Strategic Role of Substituents in Medicinal Chemistry

The utility of this compound as a building block in drug design is not coincidental; it is a direct result of the electronic properties of its substituents.

Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.[8] Its primary roles include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes). This can increase the in vivo half-life of a drug.[8]

-

Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes and the blood-brain barrier.[8]

-

Receptor Binding: As a strong electron-withdrawing group, it can alter the electronic environment of the aromatic ring, influencing pKa and strengthening interactions with biological targets through dipole-dipole or hydrogen bonding interactions.[9]

Methoxy (-OCH₃) Group: The methoxy group acts as a strong electron-donating group through resonance. This has several important consequences:

-

Modulation of Reactivity: It activates the aromatic ring towards electrophilic substitution, which can be useful in subsequent synthetic steps.

-

Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, a critical interaction for molecular recognition at a receptor binding site.

The juxtaposition of a strong electron-withdrawing group (-CF₃) and a strong electron-donating group (-OCH₃) on the same aromatic aldehyde creates a molecule with a unique electronic distribution and a highly reactive and versatile formyl group, making it an excellent scaffold for building complex and biologically active molecules.[9][10]

Synthesis and Mechanistic Considerations

A reliable and scalable synthesis is paramount for the utility of any chemical intermediate. While multiple routes can be envisioned, a robust approach for introducing a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction . This method is well-suited for the formylation of electron-rich aromatic compounds like 1-methoxy-3-(trifluoromethyl)benzene[11], the logical precursor to the target molecule.

Proposed Synthetic Workflow: Vilsmeier-Haack Formylation

The workflow involves the in-situ formation of the Vilsmeier reagent (chloroiminium salt) from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), which then acts as the electrophile to formylate the precursor.

Caption: Proposed synthesis workflow via Vilsmeier-Haack reaction.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established Vilsmeier-Haack formylation methodologies.[12] Researchers should perform initial small-scale trials to optimize conditions.

-

Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.2 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes, during which the chloroiminium salt will form.

-

Substrate Addition: Add 1-methoxy-3-(trifluoromethyl)benzene (1.0 eq)[11] dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice. Basify the aqueous solution by slowly adding 2M sodium hydroxide (NaOH) solution until pH > 8 to hydrolyze the intermediate iminium salt to the aldehyde.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic and Analytical Characterization

| Technique | Expected Key Characteristics |

| ¹H NMR | δ ~10.0-10.2 ppm (s, 1H, -CHO) : Aldehydic proton, deshielded. δ ~7.2-7.8 ppm (m, 3H, Ar-H) : Aromatic protons, showing complex splitting. δ ~3.9 ppm (s, 3H, -OCH₃) : Methoxy protons, singlet. |

| ¹³C NMR | δ ~190 ppm (s, C=O) : Aldehyde carbonyl carbon. δ ~160-165 ppm (s, C-OCH₃) : Aromatic carbon attached to the methoxy group. δ ~120-140 ppm (m, Ar-C) : Other aromatic carbons. δ ~123 ppm (q, J ≈ 270 Hz, -CF₃) : Trifluoromethyl carbon, split into a quartet by fluorine. δ ~56 ppm (s, -OCH₃) : Methoxy carbon. |

| IR Spectroscopy | ~2820 & 2720 cm⁻¹ : C-H stretch of the aldehyde (Fermi resonance). ~1700 cm⁻¹ : Strong C=O stretch of the aromatic aldehyde. ~1600 & 1480 cm⁻¹ : C=C stretches of the aromatic ring. ~1250 cm⁻¹ : Asymmetric C-O-C stretch of the aryl ether. ~1100-1350 cm⁻¹ : Strong C-F stretching bands. |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 204 : Corresponding to the molecular weight. Key Fragments: m/z 175 ([M-CHO]⁺) , m/z 189 ([M-CH₃]⁺) . |

Applications in Research and Development

This compound is a valuable intermediate primarily utilized as a building block in multi-step organic syntheses.

-

Pharmaceutical Development: It serves as a key precursor for synthesizing complex heterocyclic structures and other scaffolds targeting a range of therapeutic areas, including neurological disorders.[3][10] The aldehyde functionality is a versatile handle for reactions such as Wittig olefination, reductive amination, and aldol condensations to build molecular complexity.[9]

-

Agrochemical Formulations: The compound is used in the synthesis of novel pesticides and herbicides, where the trifluoromethyl group often contributes to enhanced biological activity and stability.[3]

-

Material Science: Its unique electronic properties make it a candidate for incorporation into advanced polymers and coatings to enhance durability and chemical resistance.[3]

Safety, Handling, and Storage

Proper handling is crucial for laboratory safety. This compound is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][16]

-

Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust or vapors.[7][16]

-

Storage: Store in a tightly sealed container in a cool, dry place. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C, as it may be air-sensitive.[7][16]

References

- 1. rsc.org [rsc.org]

- 2. spectrabase.com [spectrabase.com]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 4-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. Benzaldehyde, 4-methoxy- [webbook.nist.gov]

- 9. nbinno.com [nbinno.com]

- 10. tour.khai.edu [tour.khai.edu]

- 11. echemi.com [echemi.com]

- 12. A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. Benzaldehyde, 4-methoxy- [webbook.nist.gov]

- 15. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound | 106312-36-1 [amp.chemicalbook.com]

4-Methoxy-2-(trifluoromethyl)benzaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methoxy-2-(trifluoromethyl)benzaldehyde, a key building block in modern medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights to support your research and development endeavors.

Core Compound Identity

Chemical Name: this compound CAS Number: 106312-36-1 Molecular Formula: C₉H₇F₃O₂ Molecular Weight: 204.15 g/mol

Synonyms: 4-Formyl-3-(trifluoromethyl)anisole

| Property | Value | Source |

| CAS Number | 106312-36-1 | Multiple sources |

| Molecular Formula | C₉H₇F₃O₂ | Multiple sources |

| Molecular Weight | 204.15 | Multiple sources |

| Appearance | White to off-white crystalline solid | Sigma-Aldrich |

| Melting Point | 38-42 °C | Chem-Impex |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | Generic chemical knowledge |

Strategic Importance in Synthesis

This compound is a strategically important synthetic intermediate due to the unique interplay of its functional groups. The electron-donating methoxy group and the potent electron-withdrawing trifluoromethyl group on the aromatic ring create a distinct electronic environment that influences the reactivity of the aldehyde. This substitution pattern is highly sought after in the design of novel pharmaceuticals, agrochemicals, and advanced materials.[1]

The trifluoromethyl group is a bioisostere for a chlorine atom and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Its incorporation can significantly improve the pharmacokinetic and pharmacodynamic properties of a molecule.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through various routes. A common strategy involves the formylation of a pre-functionalized aromatic ring. One plausible, though not explicitly detailed in the provided results, synthetic pathway could start from a substituted toluene derivative, followed by oxidation.

A general workflow for a potential synthesis is outlined below:

References

A Technical Guide to the Solubility of 4-Methoxy-2-(trifluoromethyl)benzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-2-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Recognizing the critical role of solubility in process development, reaction kinetics, and purification, this document synthesizes available data, theoretical principles, and practical methodologies to empower researchers, scientists, and drug development professionals in their work with this compound. While quantitative solubility data is not extensively available in public literature, this guide offers a robust framework for understanding and experimentally determining the solubility of this compound in a variety of organic solvents.

Introduction: The Significance of Solubility in a Versatile Building Block

This compound is an aromatic aldehyde whose unique substitution pattern, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts valuable reactivity and makes it a sought-after building block in organic synthesis.[1] Its applications span the development of novel pharmaceuticals, agrochemicals, and specialty materials.[1] The solubility of this compound in organic solvents is a fundamental physical property that dictates its utility in various applications. Proper solvent selection, guided by a thorough understanding of solubility, is paramount for:

-

Reaction Optimization: Ensuring that reactants are in the same phase for efficient and controlled chemical transformations.

-

Crystallization and Purification: Selecting appropriate solvent systems for the isolation of the pure compound.

-

Formulation Development: Creating stable and effective formulations for final products.

-

Process Safety and Sustainability: Choosing solvents that are not only effective but also align with safety and environmental standards.[2]

This guide will delve into the physicochemical properties of this compound that govern its solubility, provide qualitative solubility information, and present a detailed protocol for the experimental determination of its solubility.

Physicochemical Properties Governing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible.[2] The key physicochemical properties of this compound that influence its interaction with organic solvents are detailed in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O₂ | [1][3] |

| Molecular Weight | 204.15 g/mol | [1] |

| Appearance | White to almost white powder to lump | [1] |

| Melting Point | 38 - 42 °C | [1] |

| Boiling Point (Predicted) | 256.2 ± 40.0 °C | [4] |

| Density (Predicted) | 1.287 ± 0.06 g/cm³ | [4] |

The presence of a polar aldehyde group and a methoxy group suggests the potential for dipole-dipole interactions and hydrogen bonding with protic solvents. The trifluoromethyl group, while electron-withdrawing, contributes to the molecule's overall size and can influence its interactions with fluorinated or non-polar solvents.

Qualitative and Estimated Solubility Profile

Direct, quantitative solubility data for this compound is sparse in the available literature. However, based on its chemical structure and information from chemical suppliers, a qualitative solubility profile can be established.

Known Solubilities:

Expected Solubility Trends Based on Structural Analogs:

To further inform solvent selection, we can analyze the solubility of structurally related compounds:

-

4-Methoxybenzaldehyde: This analog is miscible with ethanol and diethyl ether, and very soluble in acetone and chloroform.[1] Its solubility in water is low (4.29 g/L at 25°C).[1] This suggests that solvents capable of hydrogen bonding and those with moderate polarity are good candidates for dissolving the methoxybenzaldehyde moiety.

-

2-(Trifluoromethyl)benzaldehyde: This compound is noted for its enhanced solubility in various organic solvents due to the trifluoromethyl group.[7] It is a liquid at room temperature, which generally implies better solubility than a solid with a similar structure.[7]

Based on this, it is reasonable to predict that this compound will exhibit good solubility in a range of polar aprotic and polar protic solvents. Its solubility in non-polar solvents like hexanes is expected to be lower.

A Framework for Solvent Selection: Hansen Solubility Parameters

A more theoretical approach to predicting solubility involves the use of Hansen Solubility Parameters (HSPs).[5] HSPs are based on the principle that the total cohesive energy of a liquid is the sum of three types of intermolecular forces: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[5] The principle of "like dissolves like" can be quantified by comparing the HSPs of the solute and the solvent.[5] While experimentally determined HSPs for this compound are not available, values for benzaldehyde can provide a starting point for estimation (Table 2).

| Compound | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| Benzaldehyde | 19.4 | 7.4 | 5.3 |

A logical workflow for solvent selection would involve choosing a range of solvents with varying HSPs and then experimentally determining the solubility to identify the most suitable system.

Caption: A logical workflow for selecting an appropriate solvent system.

Experimental Protocol for Solubility Determination

Given the absence of extensive published data, an experimental approach is essential for determining the precise solubility of this compound in specific organic solvents. The following protocol outlines a reliable method for this determination.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (purity ≥ 98%)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Record the weight of the filtered solution.

-

-

Quantification:

-

Gravimetric Method (for non-volatile solvents): Carefully evaporate the solvent from the filtered solution under reduced pressure or in a fume hood and weigh the remaining solid.

-

Chromatographic/Spectroscopic Method (preferred):

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in g/L or mol/L, taking into account the dilution factor if applicable.

-

Caption: A step-by-step workflow for the experimental determination of solubility.

Safety Considerations

When handling this compound and organic solvents, it is crucial to adhere to standard laboratory safety procedures.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

-

Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[3][4]

-

Avoid contact with skin and eyes.[3] In case of contact, rinse immediately with plenty of water.[3]

-

Store the compound in a cool, dry place away from heat and oxidizing agents.[3]

Conclusion

While a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide array of organic solvents is currently lacking, this guide provides a foundational understanding for researchers and professionals. By leveraging knowledge of its physicochemical properties, qualitative solubility information, and the solubility of structural analogs, informed decisions on solvent selection can be made. The provided experimental protocol offers a robust method for determining precise solubility data, enabling the optimization of processes in which this versatile compound is utilized. A systematic approach, combining theoretical considerations with empirical testing, will ensure the effective and safe application of this compound in research and development.

References

- 1. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methoxybenzaldehyde | Endogenous Metabolite | TargetMol [targetmol.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. 2-(三氟甲基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. chemimpex.com [chemimpex.com]

Synthesis of 4-Methoxy-2-(trifluoromethyl)benzaldehyde

An In-depth Technical Guide to the

Introduction

4-Methoxy-2-(trifluoromethyl)benzaldehyde, identified by CAS Number 106312-36-1, is a highly functionalized aromatic aldehyde of significant interest in modern synthetic chemistry.[1][2] Structurally, it features a benzaldehyde core substituted with a methoxy group at the C4 position and a trifluoromethyl group at the C2 position. This unique arrangement of an electron-donating group (-OCH₃) and a potent electron-withdrawing group (-CF₃) imparts distinct reactivity and makes it a crucial building block.[3] It serves as a key intermediate in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical sectors, where it is used to produce biologically active compounds for applications such as treating neurological disorders and enhancing crop protection.[3][4] This guide provides an in-depth exploration of the primary synthetic strategies for its preparation, focusing on reaction mechanisms, detailed experimental protocols, and the rationale behind methodological choices.

Compound Properties:

-

Molecular Formula: C₉H₇F₃O₂[3]

-

Molecular Weight: 204.15 g/mol [3]

-

Appearance: White to off-white crystalline solid or powder.[1][3]

-

Melting Point: 38-42 °C[3]

Part 1: Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound presents a distinct regiochemical challenge. The core task is the introduction of a formyl group (-CHO) onto the 1-methoxy-3-(trifluoromethyl)benzene scaffold. The directing effects of the existing substituents are paramount: the methoxy group is a strong ortho, para-director and an activating group, while the trifluoromethyl group is a strong deactivating and meta-director. The desired product requires formylation at the C2 position, which is ortho to the activating methoxy group but also immediately adjacent to the sterically bulky and deactivating trifluoromethyl group. Therefore, successful synthesis hinges on selecting a formylation method powerful enough to overcome the deactivation and steric hindrance at the target position, driven by the strong activating effect of the methoxy group.

Caption: Retrosynthetic analysis of this compound.

Part 2: Primary Synthetic Methodologies

Two primary strategies have proven effective for the regioselective synthesis of this aldehyde: Vilsmeier-Haack formylation and directed ortho-metalation followed by formylation. Both methods leverage the powerful directing influence of the methoxy group to achieve substitution at the desired C2 position.

Method A: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic compounds.[5][6] The reaction utilizes a substituted formamide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent.[7][8]

Causality and Mechanism:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic (chloromethylene)dimethyliminium salt (the Vilsmeier reagent).[9] This species, while electrophilic, is weaker than the acylium ions used in Friedel-Crafts acylation, making the reaction highly selective for activated aromatic rings.[9]

-

Electrophilic Aromatic Substitution: The electron-rich ring of 1-methoxy-3-(trifluoromethyl)benzene attacks the Vilsmeier reagent. The methoxy group strongly activates the ortho positions (C2 and C6). Despite the steric hindrance and electronic deactivation from the adjacent -CF₃ group, the activation at the C2 position is sufficient for the reaction to proceed.

-

Hydrolysis: The resulting iminium intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.[7]

Caption: Workflow for Vilsmeier-Haack formylation.

Detailed Experimental Protocol:

-

Apparatus Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is dried in an oven and assembled while hot under a stream of dry nitrogen.

-

Reagent Charging: The flask is charged with anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) and cooled to 0 °C in an ice-water bath.

-

Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃, 1.5 equiv.) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The mixture is stirred at 0 °C for 30 minutes, during which the Vilsmeier reagent forms as a solid or thick slurry.

-

Substrate Addition: A solution of 1-methoxy-3-(trifluoromethyl)benzene (1.0 equiv.) in a minimal amount of anhydrous DMF or other suitable solvent like dichloromethane is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C for 4-8 hours. The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up and Quenching: The reaction mixture is cooled to 0 °C and cautiously poured onto crushed ice. A saturated aqueous solution of sodium acetate is then added slowly until the mixture is neutral or slightly basic (pH 7-8) to hydrolyze the intermediate and neutralize excess acid.

-

Extraction: The aqueous mixture is extracted three times with ethyl acetate or dichloromethane. The combined organic layers are washed with water, followed by brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Method B: Directed ortho-Metalation and Formylation

Directed ortho-metalation (DoM) is a powerful regioselective strategy that utilizes a heteroatom-containing functional group to direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The methoxy group is an excellent directing group for this transformation.

Causality and Mechanism:

-

Directed Lithiation: An organolithium reagent, such as n-butyllithium (n-BuLi), is added to the starting material, 1-methoxy-3-(trifluoromethyl)benzene, at low temperature (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). The lithium atom coordinates to the oxygen of the methoxy group, which positions the butyl anion to selectively abstract a proton from the C2 position, forming a thermodynamically stable aryllithium intermediate.

-

Electrophilic Quench: The nucleophilic aryllithium species is then quenched by the addition of an electrophilic formylating agent, most commonly anhydrous DMF. The aryllithium attacks the carbonyl carbon of DMF.

-

Hydrolysis: The resulting lithium alkoxide intermediate is hydrolyzed during an acidic aqueous work-up to yield the target aldehyde.

Caption: Workflow for directed ortho-metalation and formylation.

Detailed Experimental Protocol:

-

Apparatus Setup: A flame-dried, three-necked, round-bottom flask is equipped with a magnetic stirrer, a low-temperature thermometer, a nitrogen inlet, and a rubber septum. The system is maintained under a positive pressure of dry nitrogen.

-

Initial Charging: The flask is charged with a solution of 1-methoxy-3-(trifluoromethyl)benzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

-

Cooling and Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes (1.1 equiv.) is added dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -70 °C. The mixture is stirred at -78 °C for 1-2 hours to ensure complete lithiation.

-

Quenching: Anhydrous DMF (1.5 equiv.) is added dropwise via syringe. The reaction mixture is stirred at -78 °C for an additional hour and then allowed to slowly warm to room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of 1 M aqueous HCl at 0 °C.

-

Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the final product.

Part 3: Data Summary and Characterization

The choice of synthetic route can impact yield and purity. The following table provides a comparative summary based on typical outcomes for these reactions.

| Parameter | Method A: Vilsmeier-Haack | Method B: ortho-Metalation |

| Starting Material | 1-Methoxy-3-(trifluoromethyl)benzene | 1-Methoxy-3-(trifluoromethyl)benzene |

| Key Reagents | POCl₃, DMF | n-BuLi, DMF |

| Typical Yield | 65-80% | 70-85% |

| Key Advantages | Less stringent anhydrous conditions; uses common, less hazardous reagents. | High regioselectivity; generally high yields. |

| Key Disadvantages | POCl₃ is highly corrosive; reaction can be sluggish. | Requires strict anhydrous conditions and cryogenic temperatures; n-BuLi is pyrophoric. |

Product Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expect a singlet for the aldehyde proton (~10.0 ppm), a singlet for the methoxy protons (~3.9 ppm), and distinct signals in the aromatic region (7.0-8.0 ppm) corresponding to the three aromatic protons.

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group.

-

¹³C NMR: Signals for the aldehyde carbonyl (~188 ppm), aromatic carbons, the methoxy carbon (~56 ppm), and a quartet for the trifluoromethyl carbon (with C-F coupling).

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 204.15.

Part 4: Safety and Handling

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water and protic solvents. All transfers must be performed under an inert atmosphere (nitrogen or argon) using syringe techniques.

-

N,N-Dimethylformamide (DMF): A skin and respiratory irritant. Avoid inhalation and skin contact.

-

This compound: May cause skin, eye, and respiratory irritation.[2] Standard laboratory safety precautions should be followed.[1]

Conclusion

The synthesis of this compound is most effectively achieved through either Vilsmeier-Haack formylation or directed ortho-metalation. The Vilsmeier-Haack approach offers operational simplicity and avoids the use of pyrophoric reagents, making it suitable for larger-scale operations. Conversely, the directed ortho-metalation pathway often provides higher yields and exceptional regiocontrol, though it demands more rigorous experimental conditions. The selection of the optimal route will depend on the available equipment, scale of the reaction, and the operator's experience with handling sensitive reagents. Both methods stand as robust and reliable protocols for accessing this valuable synthetic intermediate.

References

- 1. This compound | 106312-36-1 [sigmaaldrich.com]

- 2. This compound | 106312-36-1 [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tour.khai.edu [tour.khai.edu]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Spectroscopic Properties of 4-Methoxy-2-(trifluoromethyl)benzaldehyde

Molecular Structure and Its Spectroscopic Implications

4-Methoxy-2-(trifluoromethyl)benzaldehyde possesses a unique substitution pattern on the benzene ring that dictates its spectral behavior. The electron-donating methoxy group (-OCH₃) at the C4 position and the strongly electron-withdrawing trifluoromethyl group (-CF₃) at the C2 position create a distinct electronic environment that influences the chemical shifts of the aromatic protons and carbons. Furthermore, the aldehyde group (-CHO) at the C1 position introduces characteristic signals in all three spectroscopic techniques discussed.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is crucial for identifying the number and connectivity of protons in a molecule. For this compound, we can predict the following signals:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) | Aldehyde protons are highly deshielded and typically appear as a singlet in this region. |

| ~7.9 | Doublet | 1H | Aromatic proton (H-6) | This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. |

| ~7.2 | Doublet of doublets | 1H | Aromatic proton (H-5) | This proton is coupled to H-6 and experiences a moderate deshielding effect. |

| ~7.1 | Doublet | 1H | Aromatic proton (H-3) | This proton is ortho to the electron-donating methoxy group, but also influenced by the trifluoromethyl group, resulting in an intermediate chemical shift. |

| ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃) | Methoxy protons are shielded and appear as a characteristic singlet. |

Causality of Experimental Choices: The choice of a standard deuterated solvent like CDCl₃ or DMSO-d₆ is critical. The chemical shifts provided are predicted for CDCl₃. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) would be essential to resolve the coupling patterns of the aromatic protons clearly.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are as follows:

| Chemical Shift (δ) (ppm) | Assignment | Rationale |

| ~189 | Aldehyde carbon (-CHO) | The carbonyl carbon of an aldehyde is significantly deshielded. |

| ~164 | Aromatic carbon (C-4) | This carbon is attached to the electron-donating methoxy group, causing a downfield shift. |

| ~135 | Aromatic carbon (C-1) | The carbon bearing the aldehyde group. |

| ~132 | Aromatic carbon (C-6) | Deshielded due to its proximity to the aldehyde group. |

| ~128 (quartet) | Trifluoromethyl carbon (-CF₃) | The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shift is influenced by the strong electronegativity of fluorine. |

| ~125 (quartet) | Aromatic carbon (C-2) | This carbon is directly attached to the electron-withdrawing CF₃ group, leading to a downfield shift and coupling to the fluorine atoms. |

| ~118 | Aromatic carbon (C-5) | An aromatic CH carbon. |

| ~112 | Aromatic carbon (C-3) | Shielded due to the ortho- and para-directing effects of the methoxy group. |

| ~56 | Methoxy carbon (-OCH₃) | A typical chemical shift for a methoxy carbon attached to an aromatic ring. |

Trustworthiness of the Protocol: To obtain a reliable ¹³C NMR spectrum, a sufficient number of scans would be necessary due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

Predicted Infrared (IR) Spectral Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. For this compound, the key predicted absorption bands are:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic C-H |

| ~2950-3000 | C-H stretch | Methyl C-H (-OCH₃) |

| ~2850 and ~2750 | C-H stretch | Aldehyde C-H (Fermi doublet) |

| ~1700 | C=O stretch | Aldehyde C=O |

| ~1600, ~1580, ~1500 | C=C stretch | Aromatic C=C |

| ~1250 | C-O stretch | Aryl ether (Ar-O-CH₃) |

| ~1100-1300 | C-F stretch | Trifluoromethyl (-CF₃) |

Authoritative Grounding: The prediction of these vibrational frequencies is based on well-established correlation tables for IR spectroscopy, which are a cornerstone of organic structure elucidation.[1][2]

Experimental Protocols

To acquire the spectroscopic data discussed, the following standard laboratory procedures should be followed:

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be required.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as a reference.

NMR Workflow

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples (if the compound is a solid): Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

For liquid samples (if the compound is a melt or dissolved in a solvent): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Conclusion

The predicted spectroscopic data for this compound provides a valuable reference for its identification and characterization. The distinct electronic effects of the methoxy, trifluoromethyl, and aldehyde substituents result in a unique and interpretable spectral fingerprint. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality data for this and similar compounds, ensuring the scientific integrity of research and development activities.

References

A Senior Application Scientist's Guide to 4-Methoxy-2-(trifluoromethyl)benzaldehyde: Purity, Analysis, and Supplier Qualification

Abstract

This technical guide provides an in-depth analysis of 4-Methoxy-2-(trifluoromethyl)benzaldehyde, a critical building block in modern chemical research. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple datasheet to offer field-proven insights into the paramount importance of purity for this reagent. We will explore the causality behind common impurities, present detailed, self-validating analytical protocols for purity assessment, and establish a logical framework for qualifying suppliers. The objective is to empower scientists to source and utilize this compound with the highest degree of confidence, ensuring the integrity and reproducibility of their research and development efforts.

Introduction: The Molecular Profile and Strategic Importance

This compound, identified by CAS Number 106312-36-1, is a substituted aromatic aldehyde whose value in synthesis is derived from the unique interplay of its functional groups.[1][2] The electron-withdrawing trifluoromethyl (-CF3) group and the electron-donating methoxy (-OCH3) group create a distinct electronic environment that influences the reactivity of the aldehyde moiety and the aromatic ring. This unique substitution pattern makes it a highly sought-after intermediate in several high-stakes research areas.[1][3]

-

Pharmaceutical Development: It serves as a key precursor for synthesizing complex molecules, particularly those targeting neurological disorders. The -CF3 group is often incorporated to enhance metabolic stability and binding affinity.[1][4]

-

Agrochemical Formulation: The compound is used to develop next-generation pesticides and herbicides where the trifluoromethyl moiety contributes to increased efficacy and pest resistance.[1]

-

Materials Science: It is employed in the creation of advanced polymers and specialty coatings, lending enhanced thermal and chemical resistance to the final materials.[1]

Given its role as a foundational piece in multi-step syntheses, the purity of the initial charge of this compound is not merely a quality metric; it is a critical determinant of downstream success.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 106312-36-1 | [1][5] |

| Molecular Formula | C₉H₇F₃O₂ | [1][2] |

| Molecular Weight | 204.15 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder or lump | [1] |

| Melting Point | 38 - 42 °C | [1] |

| Purity (Typical) | ≥97-98% (by GC or HPLC) | [1] |

| Synonyms | 4-Formyl-3-(trifluoromethyl)anisole |[1][2] |

The Impact of Impurities: A Mechanistic Perspective

In any synthesis, impurities are reaction hijackers. With a specialized reagent like this compound, their presence can be particularly detrimental. Understanding the likely impurities is key to developing robust analytical methods. The common synthesis routes, often involving oxidation of the corresponding benzyl alcohol or formylation of a substituted toluene, can lead to predictable contaminants.[6]

-

Unreacted Starting Materials: The presence of 4-methoxy-2-(trifluoromethyl)benzyl alcohol indicates an incomplete oxidation reaction. This impurity can compete in subsequent reactions, leading to unwanted byproducts.

-

Over-oxidation Products: The most common byproduct is 4-Methoxy-2-(trifluoromethyl)benzoic acid, formed when the aldehyde is further oxidized.[3] Its acidic nature can neutralize basic reagents or catalyze undesired side reactions.

-

Isomeric Impurities: Depending on the synthetic route, positional isomers may be present, which can be difficult to separate from the final product and lead to isomeric mixtures in subsequent synthetic steps.

-

Residual Solvents: Solvents used during synthesis and purification can remain in the final product, affecting reaction stoichiometry and potentially introducing their own reactivity.

The presence of these species, even at low levels, can compromise reaction yields, introduce downstream purification challenges, and critically, render experimental results non-reproducible.

Purity Verification: Self-Validating Analytical Protocols

Verifying the purity claimed on a supplier's Certificate of Analysis (CoA) is a cornerstone of good laboratory practice. The following protocols are designed to be self-validating systems for confirming the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity determination of non-volatile organic compounds.[7] The method separates the main compound from impurities based on their differential partitioning between a stationary and a mobile phase.

Experimental Protocol: Reversed-Phase HPLC for Purity Assay

-

Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector is required.[7]

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size. Causality: The C18 stationary phase provides excellent hydrophobic interaction for retaining the aromatic aldehyde and separating it from more or less polar impurities.

-

Mobile Phase A: HPLC-grade Water.

-

Mobile Phase B: HPLC-grade Acetonitrile.

-

Gradient Elution: 0-10 min: 40% to 70% B; 10-12 min: 70% to 40% B; 12-15 min: Hold at 40% B. Causality: A gradient elution is crucial for resolving impurities with a wide range of polarities, from potential starting materials to over-oxidation products, within a reasonable runtime.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm. Causality: Aromatic aldehydes exhibit strong absorbance at this wavelength, ensuring high sensitivity for both the main peak and impurities.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of a certified reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

-

Sample Solution (1 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes and filter through a 0.45 µm syringe filter.[7]

-

-

System Suitability (Self-Validation):

-

Inject the standard solution five consecutive times.

-

The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

The tailing factor for the main peak should be between 0.8 and 1.5.

-

Trustworthiness: This step confirms that the chromatographic system is performing with adequate precision and peak shape before analyzing any unknown samples.

-

-

Analysis & Calculation:

-

Inject the sample solution.

-

Calculate purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural confirmation and identification of impurities. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expected Spectral Features:

-

¹H NMR (CDCl₃):

-

Aldehyde proton (CHO): Singlet around δ 9.8-10.2 ppm.

-

Aromatic protons: Three distinct signals in the δ 7.0-8.0 ppm region, showing characteristic coupling patterns.

-

Methoxy protons (OCH₃): Sharp singlet around δ 3.9 ppm.

-

-

¹³C NMR (CDCl₃):

-

Aldehyde carbonyl carbon: Signal around δ 188-192 ppm.

-

Aromatic carbons: Multiple signals in the δ 110-165 ppm region. The carbon attached to the -CF₃ group will show a characteristic quartet due to C-F coupling.[8]

-

-

¹⁹F NMR (CDCl₃):

-

A sharp singlet for the -CF₃ group. The chemical shift will be characteristic of a trifluoromethyl group on an aromatic ring.[9]

-

Trustworthiness: The presence of all expected signals with correct integrations and multiplicities in ¹H NMR, along with the characteristic quartet in ¹³C NMR and a single peak in ¹⁹F NMR, provides unequivocal structural confirmation. Impurity peaks will be readily identifiable as signals that do not correspond to the main structure.

Supplier Qualification: A Scientist's Workflow

Selecting a reliable supplier is a critical experimental step. Simply choosing the lowest price can introduce significant risk to a research project. A systematic approach to supplier validation is essential.

Diagram 1: Workflow for Supplier Qualification

Caption: A systematic process for vetting suppliers of critical reagents.

Table 2: Representative Suppliers of this compound

| Supplier | Stated Purity | Analytical Method | Availability |

|---|---|---|---|

| Sigma-Aldrich | 98% | Not Specified | Research Quantities |

| Chem-Impex | ≥ 98% | HPLC | Research Quantities |

| TCI America | >97.0% | GC | Research/Bulk |

| J&K Scientific | 98% | Not Specified | Research Quantities |

| XIAMEN EQUATION CHEMICAL | Industrial Grade | Not Specified | Manufacturer/Bulk |

Note: This table is representative and not exhaustive. Researchers should always obtain the most current information directly from the supplier.[1][2][5]

Best Practices for Handling and Storage

Once a high-purity batch is procured, its integrity must be maintained. Aromatic aldehydes can be susceptible to oxidation.

-

Storage Temperature: Store in a refrigerator at 2 - 8 °C.[1]

-

Atmosphere: For long-term storage, storing under an inert gas like argon or nitrogen is recommended to prevent oxidation of the aldehyde group.

-

Handling: Avoid prolonged exposure to air and light. Tightly seal the container immediately after use.

Diagram 2: Analytical Toolkit for Purity Assessment

Caption: Matching analytical techniques to the type of purity data required.

Conclusion

For a specialized reagent like this compound, purity is not a passive characteristic but an active parameter that dictates the success of research. A superficial reliance on supplier-provided data is insufficient for rigorous scientific work. By understanding the potential impurities, employing robust, self-validating analytical methods like HPLC and NMR, and adhering to a systematic supplier qualification workflow, researchers can ensure the chemical integrity of their starting materials. This diligence is a direct investment in the validity, reproducibility, and ultimate success of their scientific endeavors.

References

An In-depth Technical Guide on the Safety and Handling of 4-Methoxy-2-(trifluoromethyl)benzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 4-Methoxy-2-(trifluoromethyl)benzaldehyde (CAS No. 106312-36-1), a versatile intermediate in the pharmaceutical and agrochemical industries.[1] Adherence to the protocols outlined is critical for ensuring laboratory safety and maintaining the integrity of experimental results. This document is structured to provide not only procedural steps but also the scientific rationale behind them, in alignment with established Occupational Safety and Health Administration (OSHA) laboratory standards.[2][3]

Section 1: Compound Profile and Hazard Identification

Physicochemical Properties

This compound is an aromatic aldehyde with a methoxy (-OCH3) and a trifluoromethyl (-CF3) group on the benzene ring.[4] These substitutions significantly influence its reactivity. The trifluoromethyl group is a strong electron-withdrawing group, while the methoxy group is electron-donating.[4] This electronic profile makes the compound a valuable building block in organic synthesis.[1][4]

| Property | Value | Source |

| CAS Number | 106312-36-1 | [5] |

| Molecular Formula | C₉H₇F₃O₂ | [5] |

| Molecular Weight | 204.15 g/mol | [5][6] |

| Appearance | White to almost white or pale yellow to light brown, crystal/lump/powder | [1][4] |

| Melting Point | 39-42 °C | [1][5] |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane; limited solubility in water. | [4][5] |

| Stability | Stable under normal conditions, but sensitive to air.[5][7] May oxidize to benzoic acid.[7][8] |

Toxicological Profile and GHS Classification

The primary hazards associated with this compound are skin, eye, and respiratory irritation.[5] It is classified under the Globally Harmonized System (GHS) as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Sources:[5]

The trifluoromethyl group warrants special consideration. While the compound itself is stable, certain fluorinated compounds can decompose under heat or in the presence of moisture to form hazardous substances like hydrogen fluoride (HF), which is highly corrosive and toxic.[9] Therefore, careful handling to avoid thermal decomposition is paramount.

Section 2: Risk Assessment and Hazard Control

A comprehensive risk assessment must be performed before any work with this compound. This process is a cornerstone of the OSHA Laboratory Standard, which mandates the development of a written Chemical Hygiene Plan (CHP).[3][10]

The Hierarchy of Controls

The hierarchy of controls is a systematic approach to minimizing exposure.

-

Engineering Controls : These are the first line of defense.

-

Administrative Controls : These are work practices that reduce exposure.

-

Designated Areas : Clearly define areas where this compound is stored and handled.

-

Training : All personnel must be trained on the specific hazards and handling procedures for this chemical, as required by OSHA.[2]

-

Working Alone : Avoid working alone when handling this and other hazardous materials.[12]

-

-

Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

-

Eye and Face Protection : Safety goggles with side shields are mandatory. A face shield should be used when there is a risk of splashing.[9]

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile) should be worn.[12] Gloves should be inspected before use and disposed of immediately if contaminated.[12]

-

Body Protection : A flame-resistant lab coat or a 100% cotton lab coat, long pants, and closed-toe shoes are required.[9][12]

-

Section 3: Standard Operating Procedures (SOPs)

SOP 1: General Handling, Weighing, and Storage

Objective: To safely handle and store this compound while maintaining its purity.

Causality: This compound is air-sensitive and an irritant.[5] Proper handling prevents exposure and degradation of the material. Storage under an inert atmosphere in a refrigerator minimizes oxidation and decomposition.

Methodology:

-

Preparation :

-

Don all required PPE (safety goggles, lab coat, gloves).

-

Ensure the chemical fume hood is operational.

-

Assemble all necessary equipment (spatula, weighing paper/boat, container for transfer).

-

-

Handling :

-

Transfer the main storage container from the refrigerator to a desiccator to allow it to equilibrate to room temperature. This prevents condensation of atmospheric moisture on the cold compound.

-

Perform all manipulations within the fume hood.

-

Carefully open the container. If it has been stored under an inert gas, do this under a gentle stream of nitrogen or argon.

-

-

Weighing :

-

Tare the balance with the weighing vessel.

-

Quickly and carefully transfer the desired amount of the compound to the weighing vessel.

-

Minimize the time the main container is open.

-

-

Storage :

-

After use, flush the headspace of the container with an inert gas (nitrogen or argon) before tightly sealing.[5]

-

Store the container in a refrigerator (2-8°C), away from incompatible materials such as strong oxidizing agents.[13]

-

Ensure the container is clearly labeled according to OSHA's Hazard Communication Standard.[14]

-

Workflow for Safe Handling and Storage

SOP 2: Spill Management

Objective: To safely clean up spills of this compound.

Causality: Prompt and correct spill response is essential to prevent exposure and the spread of contamination.

Methodology:

-

Small Spills (Solid) :

-

Ensure the area is well-ventilated (fume hood).

-

Wearing appropriate PPE, gently sweep the solid material into a labeled waste container using non-sparking tools.[7] Avoid generating dust.

-

Decontaminate the area with soap and water.

-

-

Large Spills :

Decision Tree for Spill Response

SOP 3: Waste Disposal

Objective: To dispose of waste containing this compound in accordance with regulations.

Causality: Improper disposal can lead to environmental contamination and pose a risk to waste handlers. This compound is considered hazardous waste.[9]

Methodology:

-

Collection :

-

Storage :

-

Keep the waste container sealed and store it in a designated satellite accumulation area.

-

-

Disposal :

-